molecular formula C14H10Cl2O2 B1300802 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 588715-60-0

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B1300802
M. Wt: 281.1 g/mol
InChI Key: SRNAKIRKGJOJIO-UHFFFAOYSA-N
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Description

The compound "3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde" is a chemical entity that can be synthesized and modified through various chemical reactions. It is related to the family of benzaldehydes, which are aromatic compounds consisting of a benzene ring with an aldehyde functional group. The presence of the dichlorobenzyl group suggests that the compound may have unique physical and chemical properties, as well as potential applications in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related benzaldehyde compounds often involves the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde, where various protecting groups, including 3,4-dichlorobenzyl, are used to yield products in moderate to good yields . Additionally, the synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent indicates the versatility of benzaldehyde derivatives in forming heterocyclic compounds . The synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde also demonstrates the reactivity of such compounds in forming complex structures .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction. For instance, the structure of some azo-benzoic acids derived from benzaldehydes was confirmed using these methods, indicating the importance of structural analysis in understanding the properties of these compounds . Similarly, the structure of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was elucidated using single-crystal X-ray diffraction, showcasing the non-planarity of certain substituents .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a variety of chemical reactions. For example, the photosensitized reactions of benzaldehyde oximes can lead to the formation of aldehydes and nitriles, demonstrating the reactivity of the aldehyde group under electron-transfer conditions . The conversion of 4-oxo-4H-1-benzopyran-3-carboxaldehydes to 3-halogenochromones through a reaction with sodium hypochlorite or hypobromite exemplifies the susceptibility of benzaldehyde derivatives to halogenation reactions10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect properties such as solubility, melting point, and reactivity. For instance, the thermal stability of 4-[N, N-di(4-tolyl)amino] benzaldehyde-2-chloro benzoylhydrazone was studied, indicating stability up to 341.1 °C . The specific surface area and porosity of a porphyrin-silica hybrid derived from a benzaldehyde compound were also analyzed, showing the potential for applications in material science .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The chemical compound 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde is utilized in various synthesis processes. For instance, the regioselective protection of hydroxyl groups in related compounds has been accomplished using different protecting groups including 3,4-dichlorobenzyl (Plourde & Spaetzel, 2002). Additionally, the preparation, characterization, and application of sulfated catalysts for the oxidation of benzyl alcohol to benzaldehyde demonstrate the utility of this compound in catalysis (Sharma, Soni, & Dalai, 2012).

Catalysis and Oxidation Reactions

  • Benzaldehyde derivatives, including 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, are significant in catalysis research. Studies have shown their effectiveness in gas-phase selective oxidation processes (Han et al., 2010). The compound has also been involved in ortho C-H hydroxylation of benzaldehydes, indicating its role in facilitating specific chemical reactions (Chen, Ozturk, & Sorensen, 2017).

Chemical Synthesis and Reactivity

  • The synthesis of benzaldehyde oxime catalyzed by Iron(III) Chloride and similar reactions highlight the applicability of 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde in organic synthesis and its reactivity under various conditions (Zhang, 2012). Furthermore, the compound's involvement in the synthesis of other complex organic structures, such as 4-[4-(4-Chlorobenzyl­oxy)benzyl­ideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, demonstrates its versatility in organic chemistry (Hu, 2006).

Industrial Applications and Biotechnological Implications

  • In the industrial context, benzaldehyde and its derivatives are crucial for the production of perfumes, pharmaceutical compounds, dyestuffs, and agrochemicals. The compound's role in these industries is exemplified by studies focusing on environmentally friendly oxidation processes and the synthesis of high-purity benzaldehyde for use in these sectors (Ravat, Nongwe, & Coville, 2012).

Biochemical and Pharmacological Research

  • Substituted benzaldehydes, including compounds similar to 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, have been researched for their potential in increasing the oxygen affinity of human hemoglobin and inhibiting the sickling of sickle erythrocytes, indicating its potential in medicinal chemistry (Beddell et al., 1984).

properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-5-4-11(7-14(13)16)9-18-12-3-1-2-10(6-12)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNAKIRKGJOJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352793
Record name 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde

CAS RN

588715-60-0
Record name 3-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
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